molecular formula C12H20F3NO2 B13254286 5-Amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid

5-Amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid

Cat. No.: B13254286
M. Wt: 267.29 g/mol
InChI Key: BLYKADXDCMSPNU-UHFFFAOYSA-N
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Description

5-Amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid is a chemical compound with the molecular formula C12H20F3NO2 and a molecular weight of 267.29 g/mol . This compound is characterized by the presence of an amino group, a cyclohexyl ring, and a trifluoromethyl group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

The synthesis of 5-Amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the cyclohexyl intermediate: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring.

    Introduction of the trifluoromethyl group: This can be achieved through various methods, including the use of trifluoromethylating agents.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness .

Chemical Reactions Analysis

5-Amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

When compared to similar compounds, 5-Amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C12H20F3NO2

Molecular Weight

267.29 g/mol

IUPAC Name

5-amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid

InChI

InChI=1S/C12H20F3NO2/c13-12(14,15)9(7-11(17)18)6-10(16)8-4-2-1-3-5-8/h8-10H,1-7,16H2,(H,17,18)

InChI Key

BLYKADXDCMSPNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CC(CC(=O)O)C(F)(F)F)N

Origin of Product

United States

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